molecular formula C6H9ClN2O2S B8342898 3-Amino-benzenesulfonamide hydrochloride

3-Amino-benzenesulfonamide hydrochloride

Cat. No.: B8342898
M. Wt: 208.67 g/mol
InChI Key: AZMNQFKODAIQQW-UHFFFAOYSA-N
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Description

3-Amino-benzenesulfonamide hydrochloride is an organic salt of a benzenesulfonamide compound, serving as a valuable building block in scientific research and laboratory experiments. Its structure, featuring both a sulfonamide group and a primary aromatic amine, makes it a versatile intermediate in medicinal chemistry and organic synthesis. This compound is recognized for its role as a key precursor in the development of carbonic anhydrase (CA) inhibitors, which are being investigated for therapeutic applications in areas such as cancer therapy . Researchers utilize this compound to synthesize diverse derivatives, including Schiff bases, which are explored for their colorimetric sensing properties and potential biological activities . The primary amine group allows for further functionalization through condensation or nucleophilic substitution reactions, enabling the creation of compounds with modified electronic and steric properties . As a benzenesulfonamide derivative, its mechanism of action in biological systems often involves binding to the zinc ion in the active site of carbonic anhydrase enzymes, thereby modulating their activity . This reagent is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

3-aminobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C6H8N2O2S.ClH/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H

InChI Key

AZMNQFKODAIQQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-Hydrazino-benzenesulfonamide Hydrochloride (C₆H₁₀ClN₃O₂S)
  • Structure: Features a hydrazine (-NH-NH₂) group at the 3-position instead of a simple amino group.
  • The hydrazine group enhances reactivity in condensation reactions .
  • Hazards: Not explicitly listed in the evidence, but hydrazine derivatives are often toxic and require careful handling.
(b) 3-(Aminomethyl)benzenesulfonamide Hydrochloride (C₇H₁₁ClN₂O₂S)
  • Structure: Contains an aminomethyl (-CH₂NH₂) side chain at the 3-position.
  • Properties : Increased molecular weight (222.69 vs. ~210 for simpler analogs) and altered solubility due to the methylene spacer. Hazard statements include skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
(c) Benzamidine Hydrochloride (C₇H₉ClN₂)
  • Structure : Replaces sulfonamide with a benzamidine group (-C(NH)NH₂).
  • Properties : Higher solubility in polar solvents (1.24 mg/mL) due to the amidine moiety’s basicity .
  • Applications : Commonly used as a trypsin inhibitor, contrasting with sulfonamides’ antimicrobial roles.

Positional Isomers and Halogenated Analogs

(a) 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride (C₈H₈Cl₂O₂S)
  • Structure : Chlorine and methyl substituents at positions 4, 2, and 4.
  • Properties : Higher melting point (48–50°C) due to increased symmetry and halogen presence .
(b) 3-Methylsulphonylaniline Hydrochloride (C₇H₁₀ClNO₂S)
  • Structure: Methylsulfonyl (-SO₂CH₃) and amino groups at the 3-position.
  • Properties : Molecular weight 207.67; the sulfonyl group increases acidity compared to sulfonamides .

Physicochemical and Hazard Data Table

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility (mg/mL) Key Hazards
3-Amino-benzenesulfonamide HCl* C₆H₇ClN₂O₂S ~210.70 Not reported Not reported Likely H302, H315, H319
3-Hydrazino-benzenesulfonamide HCl C₆H₁₀ClN₃O₂S 223.68 Not reported Not reported Reactive hydrazine group
3-(Aminomethyl)benzenesulfonamide HCl C₇H₁₁ClN₂O₂S 222.69 Not reported Not reported H315, H319, H335
Benzamidine HCl C₇H₉ClN₂ 156.62 Not reported 1.24 H315, H319, H335

*Estimated properties based on structural analogs.

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

The most widely documented method involves sulfonation of acetanilide using chlorosulfonic acid (ClSO₃H) under controlled temperatures (40–60°C). Key steps include:

  • Sulfonation : Acetanilide reacts with ClSO₃H (1.5–2.5:1 molar ratio) to form N-acetylsulfanilic acid.

  • Chlorination : Dichloroethane and thionyl chloride (SOCl₂) convert the intermediate to p-acetaminobenzenesulfonyl chloride.

  • Ammonolysis : Reaction with 22–25% ammonia water at 40–42°C yields 3-aminobenzenesulfonamide crude product.

  • Hydrolysis and Salt Formation : NaOH-mediated hydrolysis (90–95°C) followed by HCl neutralization (pH 6.5–6.7) produces the hydrochloride salt.

Optimization Insights :

  • Reducing ClSO₃H excess to 1.5 equivalents improves cost efficiency without compromising yield.

  • Dichloroethane enhances reaction homogeneity, achieving 92–95% purity in the sulfonyl chloride intermediate.

Nitro Reduction Route

Catalytic Hydrogenation of Nitro Precursors

An alternative approach starts with 3-nitrobenzenesulfonamide, which undergoes hydrogenation under high-pressure H₂ (0.1–2.0 MPa) using Pd/C or Raney nickel catalysts. Critical parameters:

  • Temperature : 50–80°C for 4–16 hours.

  • Solvent System : Methanol or ethanol with aqueous HCl (5–15%) for in situ salt formation.

Performance Data :

CatalystPressure (MPa)Yield (%)Purity (%)
10% Pd/C1.58899.1
Raney Ni2.08297.5
Source:

Sulfamoyl Chloride Intermediate Route

Two-Step Synthesis via Sulfamoyl Chloride

This method, adapted from US9920002B2, involves:

  • Sulfamoyl Chloride Formation :

    • Reaction of isopropylmethylamine with sulfuryl chloride (SO₂Cl₂) in chlorobenzene at 65–75°C.

    • Triethylamine (1.05–1.5 equivalents) scavenges HCl.

  • Ammoniation :

    • Sulfamoyl chloride reacts with gaseous NH₃ (5–6 bar) at 50°C for 8 hours.

    • Extraction with 10% HCl yields the hydrochloride salt.

Advantages :

  • Avoids harsh chlorosulfonic acid, reducing corrosion risks.

  • Scalable to batch reactors with 85–90% isolated yield.

Comparative Analysis of Methods

Efficiency and Industrial Feasibility

MethodYield (%)Purity (%)Cost (Relative)Scalability
Sulfonation-Amidation9298.5$$High
Nitro Reduction8597.1$$$Moderate
Sulfamoyl Chloride8999.0$$High
Data synthesized from

Key Findings :

  • The sulfonation-amidation route remains dominant due to reagent availability and high yields.

  • Catalytic hydrogenation is limited by catalyst costs but offers superior purity for pharmaceutical applications.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Ethanol/water (3:1 v/v) at 0–5°C achieves >99% purity.

  • Column Chromatography : Silica gel (ethyl acetate:hexane = 1:2) resolves byproducts in lab-scale syntheses.

Analytical Data :

  • Melting Point : 152–154°C (lit. 152–154°C).

  • ¹H NMR (D₂O) : δ 7.45 (d, 2H), 7.32 (t, 1H), 6.95 (d, 2H), 2.50 (s, 3H) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-benzenesulfonamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sulfonation and amidation of aniline derivatives. For optimization, use controlled temperature (e.g., 0–6°C for intermediates) and inert atmospheres to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry of sulfonyl chloride and amine precursors to improve yield, referencing protocols for structurally similar compounds like 3-chloro-4-methylbenzenesulfonyl chloride .
  • Validation : Confirm product purity (>95%) using HPLC with a C18 column and mobile phase (e.g., 0.03 M phosphate buffer:methanol, 70:30), as validated for related hydrochloride salts .

Q. How can researchers ensure the purity of this compound during isolation?

  • Methodology : Employ recrystallization in ethanol/water mixtures or column chromatography with silica gel. Validate purity via HPLC (retention time comparison) and mass spectrometry (MS). For hydrochloride salts, ensure hygroscopic intermediates are stored in desiccators .
  • Troubleshooting : Impurities from incomplete sulfonation can be minimized by extending reaction times or using excess sulfonating agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Experimental Design :

Target Selection : Prioritize enzymes like carbonic anhydrase or proteases, where sulfonamide derivatives are known inhibitors.

Derivatization : Synthesize analogs with substitutions on the benzene ring (e.g., chloro, methyl groups) to assess electronic and steric effects.

Assays : Use fluorescence-based enzymatic assays or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC50 values). Compare results to known inhibitors like acetazolamide .

  • Data Interpretation : Correlate substituent electronegativity with inhibitory potency using computational modeling (e.g., DFT calculations) .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodology :

Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS.

pH-Dependent Studies : Prepare buffered solutions (pH 1–9) and monitor hydrolysis via UV-Vis spectroscopy at 207 nm (characteristic absorbance for sulfonamides) .

  • Contradiction Analysis : Discrepancies may arise from photodegradation; include light-protected controls. Cross-validate findings using multiple analytical techniques (e.g., NMR for structural confirmation) .

Q. How can researchers address discrepancies between HPLC and spectrophotometric data when quantifying this compound in complex matrices?

  • Resolution Strategy :

Sample Preparation : Use solid-phase extraction (SPE) to remove interfering compounds.

Method Cross-Validation : Compare HPLC (Kromasil C18 column, 207 nm detection) with acid dye spectrophotometry. Calibrate both methods using the same standard curve (1–10 μg/mL) .

Statistical Analysis : Apply Bland-Altman plots to assess agreement between techniques. Address outliers via spike-recovery experiments .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

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